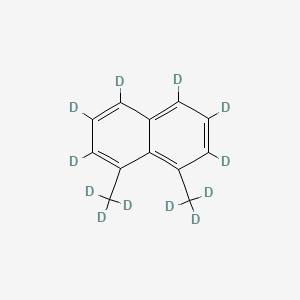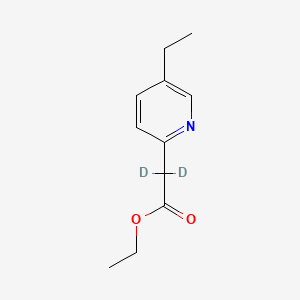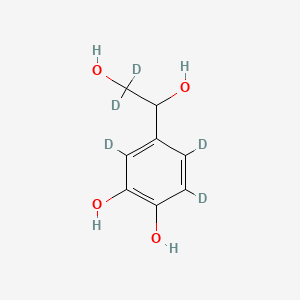
(E)-Nona-2,8-dien-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Nona-2,8-dien-1-OL: is a primary allylic alcohol with the molecular formula C9H16O . It is characterized by the presence of two double bonds at positions 2 and 8, and a hydroxyl group at position 1. This compound is known for its role as a flavoring agent and fragrance, and it is also a plant metabolite .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Free Radical Halogenation: One method to prepare conjugated dienes, including (E)-Nona-2,8-dien-1-OL, involves the free radical halogenation of the allylic carbon of an alkene using N-bromosuccinimide (NBS).
Industrial Production Methods: : Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be adapted for large-scale synthesis with appropriate optimization of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: (E)-Nona-2,8-dien-1-OL can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the double bonds can yield saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Nonadienal or nonadienoic acid.
Reduction: Nonadienol.
Substitution: Nonadienyl chloride.
Wissenschaftliche Forschungsanwendungen
Chemistry
- (E)-Nona-2,8-dien-1-OL is used as a building block in organic synthesis due to its reactive double bonds and hydroxyl group .
Biology
Medicine
- Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are not well-documented.
Industry
Wirkmechanismus
The mechanism of action of (E)-Nona-2,8-dien-1-OL involves its interaction with molecular targets through its double bonds and hydroxyl group. These interactions can lead to various biochemical transformations, such as oxidation and reduction reactions. The exact molecular pathways and targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E,6Z)-nona-2,6-dien-1-ol: Another primary allylic alcohol with similar structural features but different positions of double bonds.
Limonene: A related compound used in the synthesis of (E)-Nona-2,8-dien-1-OL.
Uniqueness: : this compound is unique due to its specific arrangement of double bonds and hydroxyl group, which imparts distinct chemical reactivity and biological roles compared to other similar compounds.
Eigenschaften
CAS-Nummer |
100606-74-4 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
nona-2,8-dien-1-ol |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h2,7-8,10H,1,3-6,9H2 |
InChI-Schlüssel |
CCRUWKGRGWGPNE-UHFFFAOYSA-N |
SMILES |
C=CCCCCC=CCO |
Kanonische SMILES |
C=CCCCCC=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde](/img/structure/B563068.png)

![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-benzyloxy-1H-benzimidazole](/img/structure/B563073.png)
![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole](/img/structure/B563074.png)


